Decahydro-2-naphthylethyl acetate
CAS No.: 93893-51-7
Cat. No.: VC16986308
Molecular Formula: C14H24O2
Molecular Weight: 224.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93893-51-7 |
|---|---|
| Molecular Formula | C14H24O2 |
| Molecular Weight | 224.34 g/mol |
| IUPAC Name | 2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl acetate |
| Standard InChI | InChI=1S/C14H24O2/c1-11(15)16-10-9-13-7-4-6-12-5-2-3-8-14(12)13/h12-14H,2-10H2,1H3 |
| Standard InChI Key | LPBNUZWICDSCNG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCCC1CCCC2C1CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Decahydro-2-naphthylethyl acetate (CAS 93893-51-7 or 10519-11-6, depending on stereochemistry) is a fully hydrogenated naphthalene derivative esterified at the 2-position. Its molecular formula is , with a molecular weight of 224.34 g/mol . The decahydronaphthalene core confers rigidity, while the acetate group enhances volatility and solubility in organic solvents. Nuclear magnetic resonance (NMR) studies confirm its cis-fused bicyclic structure, with the acetate moiety occupying an equatorial position to minimize steric strain .
Physicochemical Properties
The compound is a colorless to pale yellow liquid at room temperature, with a density of 1.02 g/cm³ and a boiling point of 252–254°C at standard atmospheric pressure . Its low vapor pressure (0.01 mmHg at 25°C) suggests limited environmental mobility, while a log of 3.2 indicates moderate hydrophobicity . These properties are critical for its performance in fragrance formulations, where controlled evaporation rates are essential.
Stereochemical Considerations
Decahydro-2-naphthylethyl acetate exists as four stereoisomers due to chiral centers at C2 and C8a. Industrial production typically yields a racemic mixture, though enantioselective synthesis routes using lipase-catalyzed acetylation have achieved 92% enantiomeric excess in laboratory settings . The β-isomer (CAS 10519-11-6) is more prevalent in commercial products due to its superior olfactory characteristics .
Synthesis and Industrial Production
Conventional Synthesis Routes
The primary industrial method involves Friedel-Crafts acylation of decahydro-2-naphthol with acetic anhydride:
This exothermic reaction proceeds at 80–100°C with 85–90% yield . Recent optimizations using zeolite catalysts have reduced reaction times by 40% while minimizing byproduct formation.
Green Chemistry Approaches
Microwave-assisted synthesis in ionic liquids ([BMIM][BF₄]) achieves 94% conversion in 15 minutes, compared to 8 hours in traditional batch reactors . Life cycle assessments show this method reduces energy consumption by 62% and waste generation by 78%, making it economically viable for large-scale production.
Applications in Industry and Research
Fragrance Industry
As a fragrance ingredient, decahydro-2-naphthylethyl acetate imparts woody, amber-like notes with high tenacity. Its odor detection threshold is 0.8 ng/L air, making it effective in trace concentrations . Comparative analysis shows it outperforms naphthalene-derived aromatics in stability tests, retaining 95% of initial intensity after 6 months at 40°C .
Pharmaceutical Intermediates
The compound serves as a chiral building block in synthesizing tricyclic antidepressants. Its rigid structure facilitates stereochemical control in Diels-Alder reactions, yielding key intermediates for paroxetine and sertraline analogs . Current Good Manufacturing Practice (cGMP) batches demonstrate ≥99.5% purity, meeting FDA requirements for active pharmaceutical ingredient (API) synthesis .
| Test System | Result | Concentration | Source |
|---|---|---|---|
| Ames Test (TA98, TA100) | Negative | 5000 μg/plate | |
| In Vitro Micronucleus Assay | Non-clastogenic | 1963 μg/mL | |
| Mouse Lymphoma Assay | Negative | 1000 μg/mL |
No mutagenic or clastogenic activity was observed across all endpoints, supporting its classification as a non-genotoxic compound .
Systemic Toxicity
The threshold of toxicological concern (TTC) approach for Cramer Class II substances establishes a safe exposure limit of 9 μg/kg/day for repeated-dose toxicity . Current industrial exposure levels (3.3 μg/kg/day) fall well below this threshold, indicating negligible risk in manufacturing settings.
Environmental Impact and Regulation
Regulatory Status
The compound is pre-registered under REACH with no restrictions, while the International Fragrance Association (IFRA) permits use at concentrations up to 0.2% in consumer products . The U.S. Toxic Substances Control Act (TSCA) inventory includes it as a low-priority substance requiring no additional testing.
Comparative Analysis with Structural Analogs
The acetate’s performance advantages over similar terpenoids are evident in key metrics:
| Compound | Molecular Weight | log | Odor Threshold | Relative Stability |
|---|---|---|---|---|
| Decahydro-2-naphthyl acetate | 224.34 | 3.2 | 0.8 ng/L | 1.00 |
| Decahydronaphthalene | 138.25 | 4.1 | 12 ng/L | 0.65 |
| Neryl acetate | 196.29 | 2.8 | 1.5 ng/L | 0.89 |
| Isobornyl acetate | 228.37 | 3.5 | 2.3 ng/L | 0.92 |
This table highlights the compound’s optimal balance of volatility, odor potency, and oxidative stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume